molecular formula C25H14F3N5O B10949895 5-(Naphthalen-2-yl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(Naphthalen-2-yl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10949895
M. Wt: 457.4 g/mol
InChI Key: HRWQWHHTPZHXAK-UHFFFAOYSA-N
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Description

5-[5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of naphthyl, trifluoromethyl, pyrazolo[1,5-a]pyrimidinyl, phenyl, and oxadiazole groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from readily available precursors. The process may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazines and pyrimidine derivatives under controlled conditions.

    Introduction of the naphthyl and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

    Formation of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
  • 3-PHENYL-1,2,4-OXADIAZOLE
  • 5-(2-NAPHTHYL)-3-PHENYL-1,2,4-OXADIAZOLE

Uniqueness

5-[5-(2-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H14F3N5O

Molecular Weight

457.4 g/mol

IUPAC Name

5-[5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C25H14F3N5O/c26-25(27,28)21-13-19(18-11-10-15-6-4-5-9-17(15)12-18)29-22-14-20(31-33(21)22)24-30-23(32-34-24)16-7-2-1-3-8-16/h1-14H

InChI Key

HRWQWHHTPZHXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3)C5=CC6=CC=CC=C6C=C5)C(F)(F)F

Origin of Product

United States

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